2-(Oxolan-3-yloxy)pyrazine
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Overview
Description
2-(Oxolan-3-yloxy)pyrazine is a heterocyclic organic compound with the molecular formula C8H10N2O2 It features a pyrazine ring substituted with an oxolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)pyrazine typically involves the reaction of pyrazine with oxolan-3-ol under specific conditions. One common method is the nucleophilic substitution reaction where pyrazine is reacted with oxolan-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyrazine ring to a dihydropyrazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives of this compound can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in chloroform.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
2-(Oxolan-3-yloxy)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)pyrazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrazine ring may play a crucial role in binding to these targets, while the oxolan-3-yloxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 2-(Oxolan-2-yloxy)pyrazine
- 2-(Tetrahydrofuran-3-yloxy)pyrazine
- 2-(Pyrrolidin-3-yloxy)pyrazine
Comparison: 2-(Oxolan-3-yloxy)pyrazine is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its reactivity and interaction with other molecules. Compared to 2-(Oxolan-2-yloxy)pyrazine, the 3-position substitution may result in different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity. The presence of the oxolan ring also distinguishes it from other pyrazine derivatives, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-11-6-7(1)12-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSPKLUSMMYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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